molecular formula C11H8OS B1677651 2-Benzoylthiophene CAS No. 135-00-2

2-Benzoylthiophene

Cat. No. B1677651
CAS RN: 135-00-2
M. Wt: 188.25 g/mol
InChI Key: DWYFUJJWTRPARQ-UHFFFAOYSA-N
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Description

2-Benzoylthiophene is a chemical compound with the molecular formula C11H8OS and a molecular weight of 188.25 . It appears as an off-white to tan powder .


Synthesis Analysis

Thiophene derivatives, including 2-Benzoylthiophene, can be synthesized through various methods such as electrophilic, nucleophilic, or radical reactions . For instance, one method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of 2-Benzoylthiophene consists of a thiophene ring attached to a benzoyl group . The infrared spectrum of the compound conforms to its structure .


Chemical Reactions Analysis

Thiophene and its derivatives, including 2-Benzoylthiophene, undergo various types of reactions such as acylation, alkylation, bromination, chlorination, and others . These reactions are influenced by the sulfur atom in the thiophene ring and any substituents on the ring .


Physical And Chemical Properties Analysis

2-Benzoylthiophene has a molecular weight of 188.25 . It appears as an off-white to tan powder . Its melting point is 56-58 °C (lit.) and boiling point is 300 °C (lit.) . The density is estimated to be 1.2061 .

Scientific Research Applications

  • Thiophene Substitution Chemistry

    • Application: 2-Benzoylthiophene can undergo various substitution reactions, including nucleophilic, electrophilic, and radical reactions . These reactions are well-investigated methods and are used in the modern chemistry of thiophene .
    • Method: The specific method of application or experimental procedure depends on the type of substitution reaction being carried out .
    • Results: The outcomes of these reactions can lead to the formation of various substituted thiophenes .
  • Synthesis of 2-Substituted Benzo[b]Thiophene

    • Application: 2-Benzoylthiophene can be used in the synthesis of 2-substituted benzo[b]thiophenes . These compounds have broad biological properties and diverse applications in the field of materials science .
    • Method: A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .
    • Results: A series of 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .
  • Photoreaction with Phenol or Indole
    • Application: 2-Benzoylthiophene can undergo photoreaction with phenol or indole . This reaction can be used to study the photochemical properties of 2-Benzoylthiophene .
    • Method: The specific method of application or experimental procedure would require access to the full text of the referenced article .
    • Results: The outcomes of this reaction would also require access to the full text of the referenced article .

Safety And Hazards

2-Benzoylthiophene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas or outdoors .

Future Directions

While the specific future directions for 2-Benzoylthiophene are not mentioned in the retrieved sources, the demand for new materials and medicines encourages the search for new methods of synthesizing thiophene derivatives, as well as improving existing ones . This includes the development of cheaper, environmentally friendly, yet still effective and selective reaction procedures .

properties

IUPAC Name

phenyl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYFUJJWTRPARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159191
Record name Phenyl 2-thienyl ketone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylthiophene

CAS RN

135-00-2
Record name 2-Benzoylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-00-2
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Record name Phenyl 2-thienyl ketone
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Record name 2-Benzoylthiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4502
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Record name Phenyl 2-thienyl ketone
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Record name Phenyl 2-thienyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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